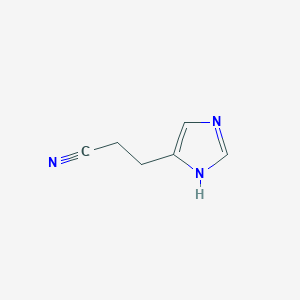
1-(5-Bromopentyl)pyrrolidine Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopentyl)pyrrolidine Hydrobromide is a chemical compound with the molecular formula C9H19Br2N. It is commonly used in various research applications due to its unique chemical properties. The compound is characterized by the presence of a bromine atom attached to a pentyl chain, which is further connected to a pyrrolidine ring. This structure imparts specific reactivity and functionality to the compound, making it valuable in synthetic chemistry and other scientific fields .
Métodos De Preparación
The synthesis of 1-(5-Bromopentyl)pyrrolidine Hydrobromide typically involves the reaction of pyrrolidine with 1,5-dibromopentane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of Pyrrolidine with 1,5-Dibromopentane: Pyrrolidine is reacted with 1,5-dibromopentane in the presence of a suitable solvent, such as acetonitrile or tetrahydrofuran. The reaction is typically carried out at elevated temperatures to facilitate the formation of the product.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Análisis De Reacciones Químicas
1-(5-Bromopentyl)pyrrolidine Hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be readily substituted by nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amine.
Aplicaciones Científicas De Investigación
1-(5-Bromopentyl)pyrrolidine Hydrobromide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Synthetic Chemistry: The compound is used as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biological Research: It is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor-ligand binding.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates.
Industrial Applications: It is used in the development of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopentyl)pyrrolidine Hydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways, including enzyme activity and receptor signaling .
Comparación Con Compuestos Similares
1-(5-Bromopentyl)pyrrolidine Hydrobromide can be compared with other similar compounds, such as:
1-(5-Chloropentyl)pyrrolidine Hydrobromide: This compound has a chlorine atom instead of a bromine atom, which affects its reactivity and chemical properties.
1-(5-Iodopentyl)pyrrolidine Hydrobromide: The presence of an iodine atom in this compound imparts different reactivity compared to the bromine-containing compound.
1-(5-Fluoropentyl)pyrrolidine Hydrobromide: The fluorine atom in this compound leads to unique chemical properties and reactivity.
Each of these compounds has distinct chemical properties and reactivity, making them suitable for different applications in scientific research and industry.
Propiedades
Fórmula molecular |
C9H19Br2N |
|---|---|
Peso molecular |
301.06 g/mol |
Nombre IUPAC |
1-(5-bromopentyl)pyrrolidine;hydrobromide |
InChI |
InChI=1S/C9H18BrN.BrH/c10-6-2-1-3-7-11-8-4-5-9-11;/h1-9H2;1H |
Clave InChI |
YHDGFGHEYXDAED-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCCCCBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6-Difluoro-2-azabicyclo[3.1.0]hexane](/img/structure/B11925857.png)






![Sodium 1,4-dihydro-[2,2'-biquinoline]-4,4'-dicarboxylate](/img/structure/B11925896.png)




![2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine](/img/structure/B11925926.png)
